molecular formula C8H17NO3 B554854 N-Me-Ser(Tbu)-OH CAS No. 197632-83-0

N-Me-Ser(Tbu)-OH

Cat. No. B554854
M. Wt: 175.23 g/mol
InChI Key: DLTSMSCPUUWYDX-LURJTMIESA-N
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Description

“N-Me-Ser(Tbu)-OH” is a derivative of the amino acid serine . It is also known as Fmoc-N-Me-Ser(Tbu)-OH . The empirical formula is C23H27NO5 and the molecular weight is 397.46 g/mol .


Molecular Structure Analysis

The InChI code for “N-Me-Ser(Tbu)-OH” is 1S/C8H17NO3/c1-8(2,3)12-5-6(9-4)7(10)11/h6,9H,5H2,1-4H3,(H,10,11)/t6-/m0/s1 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“N-Me-Ser(Tbu)-OH” is a white to slight yellow to beige powder . The storage temperature is between 2-8°C .

Scientific Research Applications

1. Peptide Synthesis and Racemization Studies

In the field of peptide synthesis, N-Me-Ser(Tbu)-OH plays a crucial role. One study found high levels of racemization of Fmoc-Ser(tBu)-OH during automated stepwise solid-phase peptide synthesis under standard continuous-flow conditions. This racemization was significantly reduced using protocols based on collidine as the tertiary base added to the coupling reagent (Fenza et al., 1998).

2. Self-Assembly in Nanotechnology

Research has also explored the self-assembly properties of N-Me-Ser(Tbu)-OH. A study demonstrated the self-assembly of Fmoc-Ser(tbu)-OH and its morphological transitions at the supramolecular level, which are influenced by variations in concentration and temperature. This finding is significant for the design of novel self-assembled architectures in materials science and nanotechnology (Kshtriya et al., 2021).

3. Stereoselective Polymer-Supported Synthesis

N-Me-Ser(Tbu)-OH is also used in the polymer-supported synthesis of various compounds. A 2017 study reported the synthesis of morpholine and thiomorpholine-3-carboxylic acid derivatives using immobilized Fmoc-Ser(tBu)-OH. This approach led to the stereoselective formation of these compounds, showcasing the compound's utility in synthetic chemistry (Králová et al., 2017).

4. Surface-Enhanced Raman Spectroscopy (SERS)

N-Me-Ser(Tbu)-OH contributes to advancements in SERS, a technique used for detecting low-concentration molecules. Various studies have utilized SERS for applications ranging from detecting pesticides in food to monitoring biomarkers for radiation-induced injury. The versatility of SERS in detecting diverse molecules underscores the importance of compounds like N-Me-Ser(Tbu)-OH in enhancing the technique's effectiveness (Fu et al., 2019; Oliveira et al., 2020).

Safety And Hazards

The safety data sheet for “N-Me-Ser(Tbu)-OH” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

properties

IUPAC Name

(2S)-2-(methylamino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-8(2,3)12-5-6(9-4)7(10)11/h6,9H,5H2,1-4H3,(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTSMSCPUUWYDX-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426647
Record name N-Me-Ser(Tbu)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Me-Ser(Tbu)-OH

CAS RN

197632-83-0
Record name O-(1,1-Dimethylethyl)-N-methyl-L-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=197632-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Me-Ser(Tbu)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Manea, U Leurs, E Orbán, Z Baranyai… - Bioconjugate …, 2011 - ACS Publications
Here, we report on the synthesis, enzymatic stability, and antitumor activity of novel bioconjugates containing the chemotherapeutic agent daunorubicin attached through an oxime bond …
Number of citations: 42 pubs.acs.org
HM Werner, CC Cabalteja, WS Horne - ChemBioChem, 2016 - Wiley Online Library
The clinical utility of peptides is limited by their rapid degradation by endogenous proteases. Modification of the peptide backbone can generate functional analogues with enhanced …
MC Scala, M Marchetti, F Superti… - International Journal of …, 2023 - mdpi.com
Effective therapy against the influenza virus is still an unmet goal. Drugs with antiviral effects exist, but the appearance of resistant viruses pushes towards the discovery of drugs with …
Number of citations: 8 www.mdpi.com
MC Scala - 2017 - elea.unisa.it
The main purpose of the present research project was the identification of peptide capable of exercising potent anti-influenza activity. We identified bovine lactoferrin (bLf) as drug target, …
Number of citations: 0 elea.unisa.it
HM Werner - 2018 - search.proquest.com
Due to their presence in all forms of life, proteins have remained at the forefront of research in myriad disciplines. Chemists employ covalent modifications to probe protein structure and …
Number of citations: 3 search.proquest.com

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